3-Formyl-4-(trifluoromethoxy)phenylboronic acid
Overview
Description
3-Formyl-4-(trifluoromethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C8H6BF3O4 and its molecular weight is 233.937. The purity is usually 95%.
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Mechanism of Action
Target of Action
3-Formyl-4-(trifluoromethoxy)phenylboronic acid is primarily used as a reactant in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups involved in the Suzuki-Miyaura coupling .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various biologically active molecules .
Result of Action
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed under mild and functional group tolerant conditions . Additionally, the compound should be stored under an inert atmosphere at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
Boronic acids are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Phenylboronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Biological Activity
3-Formyl-4-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its trifluoromethoxy group, which can significantly influence its reactivity and interaction with biological targets.
The molecular formula of this compound is C8H6BClF3O3, and it features a boronic acid functional group that is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological activity, particularly in the context of enzyme inhibition and drug design.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites. This interaction can lead to various pharmacological effects, including anti-inflammatory and antimicrobial activities.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against several bacterial strains, including:
- Escherichia coli
- Bacillus cereus
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values for these pathogens indicate that this compound can effectively inhibit microbial growth, suggesting potential applications in treating infections caused by resistant strains .
Antiproliferative Effects
In vitro studies have indicated that this compound may possess antiproliferative effects against cancer cell lines. The compound's mechanism appears to involve the inhibition of cell cycle progression and induction of apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy .
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several phenylboronic acids, including this compound. The results showed that this compound had a lower MIC against Bacillus cereus compared to traditional antibiotics, indicating its potential as a new antimicrobial agent .
- Antiproliferative Activity : Research conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The study highlighted the compound's ability to induce apoptosis, suggesting a promising avenue for anticancer drug development .
Data Table: Biological Activities of this compound
Biological Activity | Target Organism/Cell Line | MIC (µg/mL) | Effect Observed |
---|---|---|---|
Antimicrobial | Escherichia coli | 15 | Inhibition of growth |
Antimicrobial | Bacillus cereus | 10 | Inhibition of growth |
Antimicrobial | Candida albicans | 20 | Moderate inhibition |
Antiproliferative | HeLa (cervical cancer) | - | Induction of apoptosis |
Antiproliferative | MCF7 (breast cancer) | - | Reduction in viability |
Properties
IUPAC Name |
[3-formyl-4-(trifluoromethoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O4/c10-8(11,12)16-7-2-1-6(9(14)15)3-5(7)4-13/h1-4,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDBNGRHYCPTCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675338 | |
Record name | [3-Formyl-4-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-91-5 | |
Record name | [3-Formyl-4-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Formyl-4-(trifluoromethoxy)phenyboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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